molecular formula C13H13NO3 B1602266 Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-88-0

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B1602266
CAS No.: 99027-88-0
M. Wt: 231.25 g/mol
InChI Key: MXHWWBNEOOVFRU-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-3-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be synthesized through the reaction of benzyl N-hydroxycarbamate with 1,3-cyclopentadiene. The reaction typically involves the use of a solvent such as ethanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and various acid chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can yield epoxides, while reduction with Pd/C can produce amines .

Scientific Research Applications

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-oxa-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-11-6-7-12(8-11)17-14)16-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHWWBNEOOVFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1ON2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578550
Record name Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99027-88-0
Record name Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanone oxime (20.04 g, 171.8 mmol) and methyl t-butyl ether (110 mL) were added to a reactor at 25° C. and stirred under N2 (g). The solution was cooled to −10° C. and Cl2 (g) was added during 15 min until a deep blue, clear solution was obtained. Vacuum was applied to remove remaining Cl2 and possible HCl from the reaction mixture. The temperature was set to −2° C., and a solution of Na2CO3 (11.03 g, 103 mmol) in water (90 mL) was slowly added during 30 min. The phases were separated and the organic phase transferred to a solution of Na2CO3 (19.3 g, 180.3 mmol) in water (126 mL) at 15° C. Benzyl chloroformate (32.3 g, 179.87 mmol) was added and the reaction mixture stirred for 10 min after which cyclopentadiene (25.2 g, 362.16 mmol) was added and the reaction mixture stirred for 3 h. Vacuum was applied and the remaining cyclopentadiene was removed. The phases were separated and the organic phase containing the title product was taken further directly to Example 2 as below.
Quantity
20.04 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.03 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
19.3 g
Type
reactant
Reaction Step Four
Name
Quantity
126 mL
Type
solvent
Reaction Step Four
Quantity
32.3 g
Type
reactant
Reaction Step Five
Quantity
25.2 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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